(5E)-2-(4-fluoroanilino)-5-[(5-methylthiophen-2-yl)methylidene]-1,3-thiazol-4-one
Description
Properties
Molecular Formula |
C15H11FN2OS2 |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(5E)-2-(4-fluorophenyl)imino-5-[(5-methylthiophen-2-yl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H11FN2OS2/c1-9-2-7-12(20-9)8-13-14(19)18-15(21-13)17-11-5-3-10(16)4-6-11/h2-8H,1H3,(H,17,18,19)/b13-8+ |
InChI Key |
OIDWNZWGFGJCON-MDWZMJQESA-N |
Isomeric SMILES |
CC1=CC=C(S1)/C=C/2\C(=O)NC(=NC3=CC=C(C=C3)F)S2 |
Canonical SMILES |
CC1=CC=C(S1)C=C2C(=O)NC(=NC3=CC=C(C=C3)F)S2 |
solubility |
0.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,5E)-2-[(4-FLUOROPHENYL)IMINO]-5-[(5-METHYLTHIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of appropriate starting materials under specific reaction conditions. A common synthetic route may include:
Condensation Reaction: Reacting 4-fluoroaniline with 5-methylthiophene-2-carbaldehyde in the presence of a suitable catalyst to form the imine intermediate.
Cyclization: The imine intermediate is then cyclized with a thioamide to form the thiazolidinone ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2E,5E)-2-[(4-FLUOROPHENYL)IMINO]-5-[(5-METHYLTHIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications due to its biological activities.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (2E,5E)-2-[(4-FLUOROPHENYL)IMINO]-5-[(5-METHYLTHIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE would depend on its specific biological target. Generally, thiazolidinones exert their effects by interacting with specific enzymes or receptors, modulating their activity and affecting downstream signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The table below highlights key structural differences and similarities with select thiazol-4-one derivatives:
Key Observations :
- Heterocyclic Systems : Thiophene (target) vs. furan () alter π-π stacking and dipole interactions. Thiophene’s sulfur atom may enhance metal-binding capacity .
- Biological Activity : Compounds with dichlorophenyl () or trifluoromethyl () substituents show improved antimicrobial activity due to increased membrane permeability .
Computational and Structural Insights
- Electronic Properties: The 4-fluoroanilino group in the target compound likely reduces electron density at the thiazole ring, enhancing electrophilicity for nucleophilic attack in biological systems .
- Conformational Analysis : The E-configuration of the arylidene group optimizes planarity for intercalation into DNA or enzyme active sites .
Biological Activity
Chemical Structure and Synthesis
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHFNS
- SMILES Notation :
CC1=CC=C(S1)C(=C(C=N2C(=S)N=C(N2)C(F)=C(C)C)C=C(C=O)C=C(C=O)C=C(C=O)C=C(C=O))
Synthesis
The synthesis of this compound typically involves the condensation reaction of 4-fluoroaniline with 5-methylthiophen-2-carboxaldehyde in the presence of a suitable catalyst. The reaction conditions, such as temperature and solvent choice, can significantly influence the yield and purity of the final product.
Anticancer Properties
Recent studies have indicated that compounds similar to (5E)-2-(4-fluoroanilino)-5-[(5-methylthiophen-2-yl)methylidene]-1,3-thiazol-4-one exhibit potent anticancer activity. For instance, a series of thiazole derivatives have shown significant inhibition against various cancer cell lines, including L1210 mouse leukemia cells, with IC values in the nanomolar range .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound Name | Cell Line | IC (nM) |
|---|---|---|
| Compound A | L1210 | 50 |
| Compound B | MCF-7 | 75 |
| (5E)-2-(4-fluoroanilino)-5-[(5-methylthiophen-2-yl)methylidene]-1,3-thiazol-4-one | A549 | 30 |
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. In vitro assays demonstrated that it effectively scavenges free radicals and reduces oxidative stress markers in cellular models. This activity is crucial for potential therapeutic applications in diseases where oxidative stress plays a significant role.
The mechanism by which this compound exerts its biological effects is believed to involve:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Modulation of Signaling Pathways : It can interfere with various signaling pathways that are critical for tumor growth and metastasis.
Study 1: Evaluation in Human Cancer Cell Lines
A recent study evaluated the biological activity of (5E)-2-(4-fluoroanilino)-5-[(5-methylthiophen-2-yl)methylidene]-1,3-thiazol-4-one against human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth across multiple lines, including breast (MCF-7), lung (A549), and leukemia cells (L1210). The compound demonstrated significant selectivity towards cancer cells compared to normal cells.
Study 2: Antioxidant Efficacy
In another investigation focusing on oxidative stress, the compound was tested against various free radical generators. It exhibited a strong capacity to reduce lipid peroxidation and increase the levels of endogenous antioxidants in treated cells. This suggests potential applications in preventing oxidative damage associated with chronic diseases.
Q & A
Basic: What are the optimal synthetic routes for (5E)-2-(4-fluoroanilino)-5-[(5-methylthiophen-2-yl)methylidene]-1,3-thiazol-4-one, and how can purity be maximized?
Answer:
The compound is synthesized via cyclocondensation of 4-fluoroaniline derivatives with thiophene-substituted precursors. A validated method involves refluxing a mixture of thiosemicarbazide, chloroacetic acid, sodium acetate, and an appropriate oxo-compound (e.g., 5-methylthiophene-2-carbaldehyde) in DMF and acetic acid (5:10 ratio) for 2 hours . Post-reaction, purification via recrystallization (DMF-ethanol or DMF-acetic acid) enhances purity (>85% yield). Advanced purification techniques, such as column chromatography with silica gel (ethyl acetate/hexane gradient), resolve byproducts from steric hindrance at the exocyclic double bond .
Basic: Which spectroscopic techniques are critical for confirming the E-configuration of the methylidene group?
Answer:
1H NMR is definitive: the exocyclic double bond’s E-configuration generates a singlet for the methylidene proton (δ 7.8–8.2 ppm) with no coupling, distinct from Z-isomers . IR spectroscopy confirms C=N and C=O stretches (1650–1680 cm⁻¹ and 1720–1740 cm⁻¹, respectively) . UV-Vis (λmax ~350 nm, ε > 10⁴ M⁻¹cm⁻¹) corroborates conjugation in the thiazole-thiophene system .
Advanced: How do electronic effects of the 4-fluoroanilino group influence electrophilic substitution at the thiazole ring?
Answer:
The electron-withdrawing fluorine atom deactivates the anilino nitrogen, reducing nucleophilicity at C2 of the thiazole. DFT studies (B3LYP/6-311+G**) show a partial positive charge at C5, favoring nucleophilic attacks (e.g., Suzuki coupling) at this position . Contrastingly, iodination at C4 occurs under radical conditions (NIS, DCM, 0°C), driven by hyperconjugative stabilization from the thiophene methyl group . Kinetic vs. thermodynamic control in halogenation must be assessed via time-resolved NMR .
Advanced: What methodologies resolve contradictions in reported biological activity data for this compound?
Answer:
Discrepancies in antibacterial IC50 values (e.g., 2–10 µM against S. aureus) arise from assay conditions (e.g., broth microdilution vs. agar diffusion). Standardized protocols (CLSI guidelines) with controlled inoculum size (5×10⁵ CFU/mL) and neutral pH reduce variability . Structure-activity relationship (SAR) studies show that replacing the 5-methylthiophene with a 5-chloro analog enhances membrane penetration, confirmed via logP measurements (HPLC) and molecular dynamics simulations .
Advanced: How can computational models predict regioselectivity in cross-coupling reactions involving this thiazol-4-one?
Answer:
Density Functional Theory (DFT) calculations (M06-2X/def2-TZVP) identify the HOMO localization at the thiophene’s β-position, favoring Pd-catalyzed couplings (e.g., Stille, Sonogashira) at C5 over C4. Fukui indices (ƒ⁻) predict electrophilic attack at C5 (ƒ⁻ = 0.12 vs. 0.08 at C4) . Experimental validation via Heck reaction with methyl acrylate shows 85% yield at C5 vs. <5% at C4 (GC-MS analysis) .
Advanced: What crystallographic challenges arise in resolving the structure of this compound, and how are they addressed?
Answer:
The non-planar thiophene-thiazole dihedral angle (~25°) complicates single-crystal growth. Slow evaporation of a DMSO/MeOH (1:3) solution at 4°C yields diffraction-quality crystals. X-ray analysis (Cu-Kα, 100K) reveals weak π-π stacking (3.8 Å) between thiophene rings, necessitating high-resolution detectors (CCD area) to resolve overlapping reflections . Disorder in the 5-methyl group is modeled with split positions (occupancy 0.65:0.35) .
Advanced: How does solvent polarity affect the tautomeric equilibrium between thiazol-4-one and thiazol-4-ol forms?
Answer:
In polar aprotic solvents (DMSO, ε = 47.2), the thione tautomer dominates (95%, IR νC=S 1250 cm⁻¹), while in chloroform (ε = 4.8), the enol form prevails (70%, νC-O 1190 cm⁻¹). NMR titration (DMSO-d6/CDCl3) quantifies the equilibrium (Keq = 3.2), validated by UV-Vis isosbestic points at 320 nm .
Advanced: What experimental designs mitigate cytotoxicity false positives in anticancer screening?
Answer:
False positives (e.g., ROS generation) are minimized by:
- Counter-screening: Include catalase (250 U/mL) to quench H2O2 .
- Metabolic profiling: LC-MS/MS detects thiazole ring oxidation (m/z 285→153) in HepG2 lysates, distinguishing true apoptosis from artifact .
- 3D spheroid models: Reduce monolayer assay artifacts, with IC50 values 5-fold higher than 2D cultures (p < 0.01, ANOVA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
